4-(5-Amino-1H-benzoimidazol-2-yl)-phenol
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Overview
Description
Synthesis Analysis
The compound is synthesized through different reactions involving specific precursors and conditions. For instance, Lei et al. (2013) developed a series of related compounds by reacting 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with substituted benzoic acid hydrazides under microwave-accelerated solvent-free conditions, illustrating a method that could potentially be adapted for the synthesis of 4-(5-Amino-1H-benzoimidazol-2-yl)-phenol (Lei et al., 2013). Additionally, the synthesis of derivatives involving the 1H-benzo[d]imidazol-2-yl moiety under various conditions has been reported, providing insight into the chemical flexibility and reactivity of the core structure (Ducheng, 2012).
Molecular Structure Analysis
The molecular structure of derivatives similar to this compound has been elucidated using various spectroscopic techniques. Yıldız et al. (2010) characterized the structure of a closely related compound through elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopic techniques, providing a comprehensive view of the compound's molecular framework (Yıldız et al., 2010).
Chemical Reactions and Properties
The compound participates in various chemical reactions, demonstrating its reactivity and potential for further chemical modifications. For example, Amani and Torabi (2021) explored the electrochemical oxidation of 4-amino phenol in the presence of 2-mercaptobenzimidazoles, leading to new organosulfur compounds. This study highlights the compound's reactivity and its potential for participating in complex chemical reactions (Amani & Torabi, 2021).
Scientific Research Applications
DNA Minor Groove Binding and Cellular Staining
4-(5-Amino-1H-benzoimidazol-2-yl)-phenol is structurally related to Hoechst 33258, a synthetic dye that binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. Hoechst 33258, and its analogues, are N-methyl piperazine derivatives with two benzimidazole groups and one phenol group. These compounds have been extensively used as fluorescent DNA stains due to their ability to penetrate cells easily. They are particularly valuable in plant cell biology for staining chromosomes and nuclei, analyzing nuclear DNA content values via flow cytometry, and examining plant chromosomes. Additionally, Hoechst derivatives find use as radioprotectors and topoisomerase inhibitors. These compounds serve as a starting point for rational drug design and offer insights into DNA sequence recognition and binding mechanisms. The structural similarities between this compound and Hoechst 33258 suggest potential applications in areas related to DNA interaction and cellular biology (Issar & Kakkar, 2013).
Impact on Biological and Pharmacological Functions
Compounds like this compound, belonging to the benzazoles family, demonstrate a variety of biological activities and have clinical applications. Synthetic chemists focus on developing new compounds with the guanidine moiety, as seen in 2-aminobenzimidazole and its derivatives, due to their varied biological activities. These compounds, known as 2-guanidinobenzazoles, exhibit cytotoxic properties and inhibit cell proliferation through mechanisms like angiogenesis and apoptosis. They have been studied extensively for their therapeutic potential in various biological systems. The structural and functional diversity of these compounds underscores their significance in medicinal chemistry and their potential for the development of new pharmacophores (Rosales-Hernández et al., 2022).
Antimicrobial Properties
Phenol-based compounds, including those structurally related to this compound, have been known for their antimicrobial properties. They are often used as disinfectants or microbiosides. Studies indicate that phenol antimetabolites, which include various derivatives of benzene, possess a germicidal effect that causes protein denaturation and damages cell membranes. This property is significant in controlling the growth of microbes such as Pseudomonas aeruginosa, a Gram-negative bacterium known to cause post-surgical infections. Research indicates that the method and concentration of phenol antimetabolites are crucial in testing their inhibitory effects on bacterial growth (Lestari et al., 2023).
properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQRXHJWOANHCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419889 |
Source
|
Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
435341-99-4 |
Source
|
Record name | 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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